molecular formula C9H8ClN3OS B4853547 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide

2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B4853547
M. Wt: 241.70 g/mol
InChI Key: UGYNSUKJSKVRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide” is a chemical compound with the molecular formula C12H9ClN4OS2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide” includes a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a thioacetamide group . The presence of the benzimidazole ring contributes to its chemical properties and potential biological activities .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide, have been studied as potential anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase anticancer activity .

Antimicrobial Activity

Benzimidazole compounds have demonstrated moderate to good activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens .

Antifungal Agents

A new series of benzimidazole derivatives, including 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide, were synthesized and tested against Candida species .

Antiparasitic Activity

Benzimidazoles are widely used in veterinary and human medicine to treat helminthic infections .

Antioxidant Discovery

Benzimidazole-based antioxidants have been studied, with certain fragments observed in the structure of benzimidazole-based antioxidants, including a benzimidazole core, phenolic hydroxyl and/or methoxyl groups, and hydrazone moiety .

Hormone Antagonist

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This property has led to their exploration as hormone antagonists .

Anti-HIV Activity

Benzimidazole derivatives have been studied for their potential anti-HIV activity .

Antihypertensive Activity

Benzimidazole compounds have also been explored for their potential antihypertensive activity .

Future Directions

The future directions for research on “2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide” and other imidazole derivatives could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, they may have potential applications in the development of new drugs .

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-5-1-2-6-7(3-5)13-9(12-6)15-4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYNSUKJSKVRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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